molecular formula C17H15ClN2O3 B10817173 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B10817173
M. Wt: 330.8 g/mol
InChI Key: KZBRCQVQYZVOAM-UHFFFAOYSA-N
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Description

5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS: 421584-03-4) is a 1,2,4-oxadiazole derivative with a molecular formula of C₁₇H₁₅ClN₂O₃ and a molecular weight of 330.77 g/mol. The compound features a central 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group at position 3 and a (4-chloro-3-methylphenoxy)methyl group at position 3. The compound is stored under dry, room-temperature conditions and exhibits moderate stability .

Properties

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11-9-14(7-8-15(11)18)22-10-16-19-17(20-23-16)12-3-5-13(21-2)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBRCQVQYZVOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Procedure and Conditions

  • Amidoxime Formation :
    (4-Chloro-3-methylphenoxy)acetonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in dimethylformamide (DMF) under reflux (100°C) for 4 hours in the presence of potassium carbonate (2.0 equiv). This step generates the intermediate amidoxime, (4-chloro-3-methylphenoxy)acetamidoxime, via nucleophilic addition.

  • Cyclization and Oxidation :
    4-Methoxybenzaldehyde (2.5 equiv) is added to the reaction mixture, which is maintained at 100°C for an additional 8–12 hours. The aldehyde acts as both a substrate and an oxidant, facilitating the formation of the 4,5-dihydro-1,2,4-oxadiazole intermediate, followed by its oxidation to the fully aromatic 1,2,4-oxadiazole.

  • Workup and Purification :
    The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) yields the target compound as a white solid (65–72% yield).

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes solubility of intermediates
BaseK₂CO₃Enhances amidoxime formation
Temperature100°CBalances reaction rate and side reactions
Aldehyde Equivalents2.5Ensures complete oxidation

Mechanistic Insights

The reaction proceeds through three sequential steps:

  • Amidoxime Generation : Nucleophilic attack of hydroxylamine on the nitrile carbon forms the amidoxime intermediate.

  • Dihydro-oxadiazole Formation : Condensation of the amidoxime with the aldehyde yields a Schiff base, which undergoes cyclization to form the 4,5-dihydro-1,2,4-oxadiazole.

  • Aromatization : Oxidation by excess aldehyde converts the dihydro intermediate into the fully conjugated 1,2,4-oxadiazole.

Alternative Hydrazide-Based Cyclization

While less common for 1,2,4-oxadiazoles, hydrazide intermediates have been employed in synthesizing related 1,3,4-oxadiazoles. Adapting this approach requires modifications to favor 1,2,4-regiochemistry.

Stepwise Synthesis via Hydrazide Intermediate

  • Esterification :
    4-Chloro-3-methylphenol is reacted with ethyl chloroacetate in dry acetone under reflux to yield ethyl (4-chloro-3-methylphenoxy)acetate.

  • Hydrazide Formation :
    The ester is treated with hydrazine hydrate in ethanol, producing (4-chloro-3-methylphenoxy)acetohydrazide.

  • Oxadiazole Ring Closure :
    Reaction with 4-methoxybenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) induces cyclodehydration, forming the 1,2,4-oxadiazole. However, this method suffers from lower yields (45–50%) due to competing side reactions.

Table 2: Comparison of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
One-Pot (Base-Mediated)65–72High efficiency, fewer stepsRequires excess aldehyde
Hydrazide Cyclization45–50Avoids nitrile precursorsLower regioselectivity

Industrial-Scale Considerations

For large-scale production, the one-pot method is preferred due to its simplicity and reduced purification demands. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance heat and mass transfer, minimizing decomposition.

  • Catalytic Optimization : Substituting K₂CO₃ with recyclable solid bases (e.g., hydrotalcite) improves sustainability.

Characterization and Quality Control

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.32 (d, 1H, Ar-H), 6.99 (d, 2H, Ar-H), 5.21 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

  • IR (KBr) : 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water 60:40).

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

This compound has been synthesized and evaluated for its biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds similar to 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole have shown effectiveness against various microbial strains. A study highlighted that specific oxadiazole derivatives demonstrated significant activity against Fusarium oxysporum, suggesting potential applications in treating fungal infections .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. For example, a recent investigation into 1,3,4-oxadiazoles revealed their ability to induce apoptosis in glioblastoma cell lines . These findings indicate that compounds like 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole could serve as lead compounds in the development of new anticancer agents.

Agricultural Applications

Oxadiazoles are also recognized for their role as agrochemicals. Their ability to act as herbicides and fungicides makes them valuable in crop protection.

Herbicidal Activity

The structural features of oxadiazoles contribute to their herbicidal properties. Studies have shown that similar compounds can inhibit the growth of various weed species, providing an effective means of managing agricultural pests without harming crops .

Fungicidal Properties

The antifungal activity of oxadiazoles suggests they can be developed into fungicides that protect crops from fungal diseases. This is particularly relevant in the context of sustainable agriculture where chemical residues must be minimized .

Material Science

In addition to biological applications, oxadiazoles are explored for their utility in material science.

Photophysical Properties

Oxadiazole derivatives are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to absorb UV light and emit fluorescence can be harnessed in developing advanced materials for electronics .

Thermal Stability

The thermal stability of oxadiazoles allows them to be used in high-temperature applications, including heat-resistant polymers and coatings .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Significant antibacterial activity against Fusarium oxysporum.
Anticancer Induced apoptosis in glioblastoma cell lines; potential as anticancer agents.
Agricultural Effective herbicidal and fungicidal properties noted in crop protection studies.
Material Science Demonstrated photophysical properties suitable for OLED applications.

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Analogues of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and versatility in drug design. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues and Their Modifications
Compound Name Substituent Modifications Molecular Weight (g/mol) Key Properties/Activities Evidence ID
5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Reference compound 330.77 Moderate stability; no reported bioactivity in provided evidence
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole Bromine replaces chlorine at the phenoxy group 375.21 Enhanced lipophilicity; potential halogen bonding interactions
3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazole (QV-5573) Simplified structure: lacks the phenoxymethyl chain; chloro and methoxy groups adjacently positioned 226.65 Antimicrobial activity (hypothesized); improved synthetic accessibility
3-(4-Methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride Piperidine substitution at position 5; hydrochloride salt 307.79 Enhanced solubility; potential CNS activity due to basic nitrogen
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) Thiophene and trifluoromethylphenyl substituents 343.74 Pro-apoptotic activity in cancer cells (T47D, IC₅₀ = 1.2 µM); targets TIP47 protein

Physicochemical Properties

  • Lipophilicity: The brominated analogue (5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole) exhibits higher logP compared to the chloro-methyl derivative due to bromine’s larger atomic radius and polarizability .
  • Solubility : The piperidine-substituted analogue (3-(4-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride) demonstrates improved aqueous solubility owing to its ionic hydrochloride salt form .
  • Stability : The reference compound’s stability under dry conditions contrasts with analogues containing labile groups (e.g., thiophene in 1d), which may require specialized storage .

Anticancer Activity

The compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) induces apoptosis in breast cancer cells (T47D) by arresting the G₁ phase and binding to TIP47, an IGF II receptor-binding protein . In contrast, the reference compound lacks reported anticancer activity, likely due to the absence of a thiophene or trifluoromethyl group, which are critical for target engagement in 1d.

Antimicrobial Potential

Triazole and thiadiazole analogues (e.g., QV-5573) exhibit antimicrobial activity, but 1,2,4-oxadiazoles generally show weaker effects unless paired with sulfonamide or triazole moieties . The reference compound’s bioactivity remains unexplored in the provided evidence.

Biological Activity

5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • Molecular Formula : C17H15ClN2O3
  • Molecular Weight : 330.77 g/mol
  • CAS Number : 421584-03-4
PropertyValue
IUPAC Name5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Molecular FormulaC17H15ClN2O3
Molecular Weight330.77 g/mol
CAS Number421584-03-4

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In a study assessing the biological activity of oxadiazole derivatives, compounds exhibited IC50 values in the sub-micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound is hypothesized to induce apoptosis through specific pathways, which may involve the inhibition of key enzymes or receptors associated with cancer proliferation .

Antimicrobial and Anti-inflammatory Properties

5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been studied for its antimicrobial and anti-inflammatory activities. The compound's structure allows it to interact with bacterial enzymes and inflammatory mediators effectively.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in inflammatory pathways.
  • Disruption of Bacterial Cell Walls : Similar compounds have shown the ability to disrupt bacterial cell wall synthesis, leading to cell lysis .

Table 2: Biological Activity Comparison

CompoundAnticancer Activity (IC50)Antimicrobial ActivityAnti-inflammatory Activity
5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazoleSub-micromolar rangeModerateHigh
Doxorubicin0.12–2.78 µMN/AModerate
Other Oxadiazole DerivativesVaries (0.12–15.63 µM)VariesVaries

Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives as promising candidates for drug discovery due to their diverse biological activities:

  • Antitumor Studies : A review indicated that certain oxadiazole derivatives showed higher cytotoxic effects than established chemotherapeutics like doxorubicin .
  • Mechanism-Based Approaches : Investigations into the mechanisms of these compounds revealed their ability to selectively inhibit cancer-related enzymes at nanomolar concentrations .

Q & A

Basic: What synthetic routes are recommended for synthesizing 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring. Key steps include:

  • Cyclocondensation : Reacting substituted amidoximes with activated carbonyl groups under reflux conditions. For example, ethanol or dichloromethane are common solvents, and glacial acetic acid may serve as a catalyst .
  • Functionalization : Introducing the 4-chloro-3-methylphenoxy moiety via nucleophilic substitution or Mitsunobu reactions.
    Critical Parameters :
ParameterOptimal Range
Temperature70–90°C (reflux)
SolventEthanol, DCM
CatalystAcetic acid (5 drops)
Yield optimization requires strict control of stoichiometry and reaction time (4–6 hours) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and electronic environments. The 4-methoxyphenyl group shows distinct aromatic protons at δ 6.8–7.2 ppm.
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and C-O (1250 cm1^{-1}) validate the oxadiazole and ether linkages.
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    X-ray crystallography (e.g., as in triazole analogs ) resolves ambiguous structural features but requires high-purity crystals.

Advanced: How can researchers resolve contradictions in reaction outcomes during synthesis?

Methodological Answer:
Contradictions often arise from competing reaction pathways. For example:

  • Byproduct Formation : Use of phenylhydrazine derivatives (e.g., 4-methoxyphenylhydrazine) may yield unexpected indole or pyrazole byproducts due to cyclization .
    Mitigation Strategies :

Reagent Screening : Test alternative hydrazines or aldehydes.

Kinetic Control : Adjust reaction time and temperature to favor the desired pathway.

Chromatographic Monitoring : TLC or HPLC tracks intermediate formation.

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol minimizes side reactions .
  • Catalyst Tuning : Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., H2_2SO4_4) accelerate cyclization.
  • Workup Protocols : Precipitation (via solvent evaporation) or column chromatography isolates high-purity intermediates.

Advanced: How do electronic effects of substituents influence reactivity and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., Cl) : Increase oxadiazole ring stability but may reduce nucleophilic reactivity at the methylphenoxy group.
  • Electron-Donating Groups (e.g., OMe) : Enhance resonance stabilization, as seen in analogs with 4-methoxyphenyl groups .
    SAR Insights :
SubstituentEffect on ReactivityBioactivity Trend
4-ClStabilizes ringIncreased antimicrobial activity
4-OMeEnhances solubilityModulates receptor binding

Advanced: What challenges arise in X-ray crystallographic analysis of this compound?

Methodological Answer:

  • Crystal Growth : Low solubility in common solvents necessitates vapor diffusion techniques.
  • Disorder in Flexible Groups : The methylphenoxy side chain may require constrained refinement.
  • Data Collection : High-resolution detectors (e.g., Cu-Kα radiation) mitigate weak diffraction from light atoms .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Replace the oxadiazole with triazole or thiadiazole rings to assess heterocycle impact .
  • Substituent Variation : Introduce halogen (F, Br) or alkyl groups at the 3-methyl position to probe steric effects.
  • Pharmacophore Mapping : Use docking studies to prioritize analogs with predicted binding affinities.

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